molecular formula C9H12N4O3 B14357238 (1E)-3-(Methoxymethyl)-3-methyl-1-(4-nitrophenyl)triaz-1-ene CAS No. 90476-19-0

(1E)-3-(Methoxymethyl)-3-methyl-1-(4-nitrophenyl)triaz-1-ene

Cat. No.: B14357238
CAS No.: 90476-19-0
M. Wt: 224.22 g/mol
InChI Key: YUXBZJIOQIWZTL-UHFFFAOYSA-N
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Description

(1E)-3-(Methoxymethyl)-3-methyl-1-(4-nitrophenyl)triaz-1-ene is a synthetic organic compound that belongs to the class of triazene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-3-(Methoxymethyl)-3-methyl-1-(4-nitrophenyl)triaz-1-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method might involve the reaction of a methoxymethylating agent with a triazene precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(1E)-3-(Methoxymethyl)-3-methyl-1-(4-nitrophenyl)triaz-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1E)-3-(Methoxymethyl)-3-methyl-1-(4-nitrophenyl)triaz-1-ene can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biology and medicine, triazene derivatives are often studied for their potential therapeutic properties. They may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects. Research into this compound could reveal similar applications.

Industry

In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its chemical properties could make it suitable for use in coatings, adhesives, or other industrial products.

Mechanism of Action

The mechanism of action of (1E)-3-(Methoxymethyl)-3-methyl-1-(4-nitrophenyl)triaz-1-ene would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (1E)-3-(Methoxymethyl)-3-methyl-1-phenyltriaz-1-ene: Similar structure but without the nitro group.

    (1E)-3-(Methoxymethyl)-3-methyl-1-(4-aminophenyl)triaz-1-ene: Similar structure with an amino group instead of a nitro group.

Uniqueness

The presence of the nitro group in (1E)-3-(Methoxymethyl)-3-methyl-1-(4-nitrophenyl)triaz-1-ene may impart unique chemical and biological properties compared to its analogs

Properties

CAS No.

90476-19-0

Molecular Formula

C9H12N4O3

Molecular Weight

224.22 g/mol

IUPAC Name

1-methoxy-N-methyl-N-[(4-nitrophenyl)diazenyl]methanamine

InChI

InChI=1S/C9H12N4O3/c1-12(7-16-2)11-10-8-3-5-9(6-4-8)13(14)15/h3-6H,7H2,1-2H3

InChI Key

YUXBZJIOQIWZTL-UHFFFAOYSA-N

Canonical SMILES

CN(COC)N=NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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